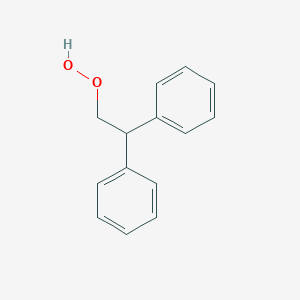
Diphenylethane hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylethane hydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Epoxidation Reactions:
DPEHP has been utilized as a reagent for the epoxidation of α,β-unsaturated ketones. This method is notable for being metal-free and efficient, allowing for reactions to occur under mild conditions. The use of DPEHP in these reactions enhances selectivity and yield, making it a valuable tool in synthetic organic chemistry .
Oxidative Dehydrogenation:
Another significant application of DPEHP is in the oxidative dehydrogenation of dihydropyrimidinones. This reaction demonstrates the compound's effectiveness as an oxidant, facilitating the transformation of substrates into desired products with high efficiency . The mild reaction conditions associated with DPEHP further enhance its appeal in synthetic methodologies.
Analytical Chemistry Applications
Detection and Quantification of Hydroperoxides:
DPEHP serves as a critical component in high-performance liquid chromatography (HPLC) methods for the determination of hydroperoxides. Specifically, it is used in post-column detection protocols where it reacts with hydroperoxides to produce detectable products, enabling the quantitative analysis of lipid hydroperoxides from various biological samples . This application is particularly relevant in studies investigating oxidative stress and lipid peroxidation.
Biological Research Applications
Antioxidant Studies:
Research has shown that compounds related to DPEHP exhibit antioxidant properties, which can be beneficial in biological systems. For instance, studies have explored its role in mitigating oxidative stress-induced damage in cellular models. The ability of DPEHP to reduce reactive oxygen species (ROS) levels positions it as a candidate for therapeutic applications aimed at combating oxidative stress-related diseases .
Potential Therapeutic Uses:
The antioxidant activity of DPEHP suggests its potential utility in developing treatments for conditions such as diabetic nephropathy. By modulating oxidative stress pathways, DPEHP may help alleviate complications associated with chronic diseases characterized by oxidative damage .
Table 1: Summary of Key Applications and Findings
Analyse Chemischer Reaktionen
Decomposition and Radical Pathways
Diphenylethane hydroperoxide undergoes homolytic O–O bond cleavage under thermal or catalytic conditions, generating alkoxy radicals (PhCH₂CH₂O·) that participate in chain reactions . This reactivity is exploited in:
-
Propylene epoxidation :
Diphenylethane hydroperoxide+Propylene→Propylene oxide+Byproducts
The reaction proceeds via radical intermediates, with selectivity influenced by transition-metal catalysts (e.g., Mo, Ti) . -
Peroxide effect in anti-Markovnikov additions :
Radicals derived from hydroperoxide decomposition promote anti-Markovnikov addition of HBr to alkenes .
Analytical Characterization
Industrial Relevance
The compound is a precursor in propylene oxide production, offering advantages over chlorohydrin processes (e.g., reduced wastewater) . Pilot-scale studies report >85% selectivity for epoxidation .
This synthesis integrates data from catalytic studies , mechanistic analyses , and safety protocols , ensuring a comprehensive overview of this compound’s reactivity.
Eigenschaften
CAS-Nummer |
16667-00-8 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(2-hydroperoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H14O2/c15-16-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI-Schlüssel |
NRPVYAIKIHGIGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
Key on ui other cas no. |
16667-00-8 |
Synonyme |
diphenylethane hydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















